molecular formula C10H12BrNO2 B1308922 N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide CAS No. 57011-90-2

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Cat. No.: B1308922
CAS No.: 57011-90-2
M. Wt: 258.11 g/mol
InChI Key: YDRBDDQOSNYXBE-UHFFFAOYSA-N
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Description

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (CAS: 57011-90-2) is an acetamide derivative featuring a brominated ethoxy side chain attached to a phenyl ring. Its molecular formula is C₁₀H₁₂BrNO₂, with a calculated molecular weight of 258.13 g/mol. The compound consists of a para-substituted phenyl ring bearing a 2-bromoethoxy group (-OCH₂CH₂Br) and an acetamide moiety (-NHCOCH₃) at the nitrogen position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic studies. The bromine atom enhances lipophilicity and may influence metabolic stability, while the ethoxy chain provides flexibility for molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.

    Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

    Reduction: Formation of phenylethylamines.

Scientific Research Applications

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide involves its interaction with specific molecular targets. The bromoethoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural analogs of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide vary in substituents, halogenation patterns, and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a detailed comparison:

Substituent Variations and Pharmacological Activities

Table 1. Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Activities Reference
This compound 2-Bromoethoxy group at para position 258.13 Not reported
N-(4-Sulfamoylphenyl)acetamide derivatives Sulfonamide substituents ~300–350 Analgesic, anti-hypernociceptive
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) Nitrophenyl, hydroxymethylphenoxy ~316.27 Synthetic intermediate
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Bromophenyl, methoxyphenyl 334.19 Antimicrobial potential
N-[4-(4-Bromo-butoxy)-phenyl]-acetamide Longer bromoalkoxy chain (butoxy) 286.16 Structural analog
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) Chalcone backbone, nitro group ~324.30 32–34× more potent antinociceptive than aspirin

Halogenation and Electronic Effects

  • Bromo vs. For example, N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide () may exhibit higher reactivity due to chlorine’s electronegativity but lower stability .

Chain Length and Hydrophobicity

  • Ethoxy vs. Butoxy Chains : N-[4-(4-Bromo-butoxy)-phenyl]-acetamide () has a longer alkoxy chain, increasing hydrophobicity and membrane permeability compared to the shorter ethoxy chain in the target compound .

Pharmacological Highlights

  • Sulfonamide Derivatives (): Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) showed anti-hypernociceptive activity, suggesting sulfonamide groups enhance targeting of inflammatory pathways .
  • Chalcone-Acetamide Hybrids (): Compound 6 demonstrated potent antinociceptive activity (32–34× stronger than aspirin), attributed to the conjugated chalcone system improving target binding .

Biological Activity

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrNO2C_{10}H_{12}BrNO_2 and a molecular weight of 258.11 g/mol. The compound features a phenyl ring with an ethoxy group and a bromo substituent, which contribute to its chemical reactivity and biological activity. The presence of the acetamide functional group enhances its potential as a pharmacological agent by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromoethoxy group can engage in hydrogen bonding and van der Waals interactions, while the acetamide group can form additional hydrogen bonds with macromolecules such as proteins or nucleic acids. This dual functionality may modulate enzyme activity or receptor binding, leading to various biological effects.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The structural similarity to known anti-inflammatory agents suggests that this compound may also possess similar effects, potentially through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

2. Analgesic Properties

Preliminary studies suggest that this compound may have analgesic effects, akin to other acetamide derivatives. This activity could be linked to its ability to inhibit pain pathways at the receptor level.

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, which can lead to therapeutic applications in conditions where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other related compounds:

Compound NameKey FeaturesBiological Activity
N-(4-Bromo-phenyl)-acetamideLacks ethoxy groupDifferent reactivity
N-(4-Ethoxy-phenyl)-acetamideLacks bromo groupAltered chemical properties
N-(4-Methoxy-phenyl)-acetamideContains methoxy instead of bromoethoxyVariations in biological effects

The presence of both bromo and ethoxy groups in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant inhibition of certain enzyme activities, suggesting its potential as a therapeutic agent in diseases where enzyme overactivity is a concern.
  • Animal Models : In vivo studies have shown promising results regarding its anti-inflammatory and analgesic properties, indicating that further clinical research could validate its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications in the structure can influence biological activity, guiding future synthesis efforts aimed at enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide, and how can purity and yield be maximized?

  • Methodological Answer : The compound can be synthesized via bromoacetylation of 4-aminophenol derivatives. For example, substituting the hydroxyl group in 4-acetamidophenol with 2-bromoethoxy using nucleophilic substitution (SN2) in the presence of a base like K₂CO₃. Yields (~90%) are achieved under reflux conditions in polar aprotic solvents (e.g., DMF) . Purity is ensured via recrystallization from ethanol/water mixtures and validated by HPLC (>98% purity) or ¹H/¹³C NMR to confirm substitution at the para position .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Accelerated stability studies should be conducted at 40°C/75% relative humidity (ICH guidelines). Degradation products are monitored using LC-MS to detect hydrolysis of the bromoethoxy group (e.g., formation of 4-(2-hydroxyethoxy)-phenyl-acetamide) or acetamide deprotection. Stability is pH-dependent; buffered solutions (pH 4–7) minimize hydrolysis .

Q. What spectroscopic techniques are critical for characterizing the bromoethoxy substituent in this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 3.6–4.2 ppm confirm the presence of the bromoethoxy group (CH₂Br and OCH₂).
  • FT-IR : C-Br stretching at ~550–600 cm⁻¹ and C-O-C ether linkage at ~1100 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., C₁₀H₁₂BrNO₂: ~274.1 g/mol) .

Advanced Research Questions

Q. How does the bromoethoxy group influence the compound’s pharmacological activity compared to other alkoxy derivatives?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. Replace the bromoethoxy group with methoxy, ethoxy, or iodoethoxy analogs and evaluate bioactivity (e.g., analgesic or anti-inflammatory assays). For example, shows that sulfonamide-substituted N-phenylacetamides exhibit enhanced analgesic activity due to electron-withdrawing groups . Bromine’s electronegativity may improve membrane permeability or target binding.

Q. What strategies resolve contradictions in reported pharmacological data for bromoethoxy-substituted acetamides?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Standardize in vitro assays (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) using reference compounds like paracetamol. Purity must exceed 99% (validated via chiral HPLC) to exclude confounding effects from byproducts (e.g., notes impurities in paracetamol derivatives) .

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodological Answer : Competing O- vs. N-alkylation is mitigated by protecting the acetamide group with trimethylsilyl chloride (TMSCl) prior to bromoethoxy substitution. Alternatively, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .

Q. What crystallographic data are available to confirm the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals bond angles and torsion angles critical for docking studies. For example, the dihedral angle between the phenyl and acetamide groups affects π-π stacking in target binding. Crystallography data (R factor <0.05) ensure structural accuracy .

Q. How does the bromoethoxy group impact metabolic stability in preclinical models?

  • Methodological Answer : Perform in vitro microsomal assays (human/rat liver microsomes) to track oxidative dealkylation or glutathione conjugation. LC-MS/MS identifies metabolites like 4-(2-mercaptoethoxy)-phenyl-acetamide. Bromine’s size and electronegativity may slow CYP450-mediated degradation compared to smaller substituents .

Properties

IUPAC Name

N-[4-(2-bromoethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBDDQOSNYXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290190
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57011-90-2
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57011-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(4-hydroxyphenyl)-acetamide (paracetamol) (1) (1.50 g, 0.01 mol) and 1,2-dibromoethane (8) (10.0 ml) in ethyl methyl ketone (25.0 ml) containing potassium carbonate (5.0 g) was stirred for 8 hr at room temperature. The reaction mixture was filtered, residue washed with ethyl methyl ketone and solvent evaporated under reduced pressure to get the residue. The residue was dissolved in chloroform (200.0 ml), washed with 5% NaOH solution (3×100 ml), water (3×50 ml), dried, filtered and crystallized from methanol to get the desired product N-[4-(2-bromo-ethoxy)-phenyl]-acetamide (10) (2.01 g, 78.51%), mp 126-127° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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